(R)-Methyl-morpholin-3-ylmethyl-amine dihydrochlorde
Description
®-Methyl-morpholin-3-ylmethyl-amine dihydrochloride is a chiral amine compound that has garnered interest in various fields of scientific research and industrial applications. This compound is characterized by its unique structure, which includes a morpholine ring and a methylamine group, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
N-methyl-1-[(3R)-morpholin-3-yl]methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.2ClH/c1-7-4-6-5-9-3-2-8-6;;/h6-8H,2-5H2,1H3;2*1H/t6-;;/m1../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVCMIVXBIXKXDA-QYCVXMPOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1COCCN1.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@@H]1COCCN1.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl-morpholin-3-ylmethyl-amine dihydrochloride typically involves the reduction of ®-3-aminopiperidin-2-one hydrochloride with lithium aluminum hydride. This reaction is carried out in a solvent such as tetrahydrofuran at temperatures ranging from 45°C to 70°C. The resulting ®-3-aminopiperidine is then reacted with hydrochloric acid to form the dihydrochloride salt with high enantiomeric purity .
Industrial Production Methods
Industrial production of ®-Methyl-morpholin-3-ylmethyl-amine dihydrochloride often involves large-scale synthesis using similar methods. The process begins with the esterification of ®-2,5-diaminopentanoic acid hydrochloride to form ®-methyl 2,5-diaminopentanoate dihydrochloride. This intermediate undergoes cyclization to produce ®-3-aminopiperidin-2-one hydrochloride, which is then reduced and converted to the final product .
Chemical Reactions Analysis
Types of Reactions
®-Methyl-morpholin-3-ylmethyl-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
®-Methyl-morpholin-3-ylmethyl-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is utilized in the production of polymers and other industrial chemicals .
Mechanism of Action
The mechanism of action of ®-Methyl-morpholin-3-ylmethyl-amine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand for various enzymes and receptors, modulating their activity. The pathways involved include binding to active sites and altering the conformation of target proteins, thereby influencing biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Piperazine: A widely used heterocycle in pharmaceuticals.
Morpholine: Another heterocycle with applications in organic synthesis.
Methylamine: A simple amine used in various chemical reactions.
Uniqueness
®-Methyl-morpholin-3-ylmethyl-amine dihydrochloride is unique due to its chiral nature and the presence of both morpholine and methylamine functionalities. This combination allows for diverse reactivity and applications, distinguishing it from other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
